molecular formula C19H14ClN3O5 B5244135 2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide

2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide

Cat. No.: B5244135
M. Wt: 399.8 g/mol
InChI Key: MTDSXAWDPFISDF-OQLLNIDSSA-N
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Description

2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trioxotetrahydropyrimidinylidene moiety, and a phenoxyacetamide group. Its molecular formula is C19H15ClN2O5, and it has a molecular weight of approximately 386.79 g/mol .

Preparation Methods

The synthesis of 2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with urea to form 4-chlorophenylurea. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the trioxotetrahydropyrimidinylidene derivative. The final step involves the reaction of this derivative with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired compound .

Chemical Reactions Analysis

2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the function of key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby inhibiting cancer cell growth and inducing apoptosis .

Comparison with Similar Compounds

2-(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-[4-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-12-3-5-13(6-4-12)23-18(26)15(17(25)22-19(23)27)9-11-1-7-14(8-2-11)28-10-16(21)24/h1-9H,10H2,(H2,21,24)(H,22,25,27)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSXAWDPFISDF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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